molecular formula C9H11NO2 B097195 N-(2-Hydroxyethyl)benzamide CAS No. 18838-10-3

N-(2-Hydroxyethyl)benzamide

Cat. No. B097195
CAS RN: 18838-10-3
M. Wt: 165.19 g/mol
InChI Key: ZKSYUNLBFSOENV-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)benzamide is a benzamide derivative, a class of compounds known for their diverse range of biological activities. While the specific compound N-(2-Hydroxyethyl)benzamide is not directly studied in the provided papers, benzamide derivatives are generally of significant interest due to their potential pharmacological properties, including antimicrobial and antioxidant activities.

Synthesis Analysis

The synthesis of benzamide derivatives is a well-documented process, often involving the reaction of an amine with a carboxylic acid or its derivatives. For instance, the synthesis of N-hydroxy-2-(4-methylbenzamido)benzamide was reported using readily available reagents, showcasing the accessibility of such compounds . Similarly, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides were synthesized and evaluated for their biological activities . These studies demonstrate the versatility and adaptability of benzamide synthesis, which could be applied to the synthesis of N-(2-Hydroxyethyl)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction and spectroscopy. For example, the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, indicating its crystallization in a triclinic system . The crystal structure of N-(2-{[(2E)-2-(2-hydroxybenzylidene)-hydrazinyl]carbonyl}-phenyl)benzamide was also determined, revealing interesting features such as intramolecular hydrogen bonds . These analyses provide insights into the three-dimensional arrangement of atoms within the benzamide framework, which is crucial for understanding their chemical behavior.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, often influenced by their functional groups. The presence of substituents such as hydroxyl or nitro groups can significantly affect the reactivity of the benzamide core. For instance, the study of 2-amino-N-(2-hydroxyphenyl)benzamide highlighted the inductive and supramolecular effects influencing its reactivity . The ability to form hydrogen bonds and other non-covalent interactions plays a role in the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The presence of functional groups such as hydroxyl, nitro, or amino groups can impact properties like solubility, melting point, and reactivity. The study of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provided insights into its spectroscopic characteristics and mass spectrometry profile, which are indicative of its physical and chemical properties . Additionally, the synthesis and characterization of various benzamide derivatives, including their antibacterial and antifungal activities, shed light on their potential as bioactive molecules .

Scientific Research Applications

Antitumor Properties

N-(2-Hydroxyethyl)benzamide derivatives have been explored for their potential antitumor properties. The compound 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, for instance, has shown promising results in vitro and in vivo as an antitumor agent. Degradation studies of this compound are crucial for understanding its stability and safety as a drug candidate (Santos et al., 2013).

Coordination Chemistry

In the field of coordination chemistry, derivatives of N-(2-Hydroxyethyl)benzamide have been used to create metalloligands. These ligands, upon coordination with copper ions, form anionic metalloligands that can react with lanthanide salts to yield tetranuclear complexes. These complexes demonstrate interesting properties, such as single-molecule magnet (SMM) and single-chain magnet (SCM) behavior (Costes, Vendier, & Wernsdorfer, 2010).

Synthesis and Chemical Properties

The synthesis and chemical properties of N-(2-Hydroxyethyl)benzamide derivatives have been widely studied. Research on improved synthesis processes and the investigation of reaction conditions have provided insights into efficient production methods and chemical behavior of these compounds (Dian, 2010).

Antibacterial Activity

The antibacterial activity of N-(2-Hydroxyethyl)benzamide derivatives has also been a subject of research. Studies have shown that certain derivatives exhibit significant in vitro activity against various bacteria, making them potential candidates for antibacterial drugs (Mobinikhaledi et al., 2006).

Safety And Hazards

According to the safety data sheet provided by Sigma-Aldrich, N-(2-Hydroxyethyl)benzamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - Harmful if swallowed and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSYUNLBFSOENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341036
Record name N-(2-Hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)benzamide

CAS RN

16405-21-3, 18838-10-3
Record name Benzamide, N-(2-hydroxyethyl)-, L-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16405-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethanolamine (1.09 g, 17.8 mmol) in THF was added benzoyl chloride (520 mg, 3.60 mmol) dropwise at 0° C. under N2 atmosphere. The reaction mixture was stirred for 10 min and then quenched with 1M HCl. The mixture was then diluted with EtOAc and washed with sat. aq. NaHCO3 and brine. The organic layer was dried over MgSO4, filtered and concentrated in vacuo. The residue was crystalized to give N-(2-hydroxyethyl)benzamide (593 mg, 97%) as a white crystalline solid. 1H NMR (CDCl3, 300 MHz) δ3.41 (s, 1H), 3.49-3.59 (m, 2H), 3.75 (t, 2H, J=5.2 Hz), 7.10 (s, 1H), 7.32-7.38 (m, 2H), 7.42-7.48 (m, 1H), 7.72-7.76 (m, 2H) ppm.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, a mixture of methyl benzoate (3.0 mmol), 2-aminoethanol (3.6 mmol), Zn4(OCOCF3)6O (0.15 mmol) and methylene chloride (2.5 mL) was stirred at room temperature for 3 days, and as a result, N-(2-hydroxyethyl)benzamide was obtained in 11% yield. The resulting compound was identified by comparison with physical property data of the known compound.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Zn4(OCOCF3)6O
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
287
Citations
R Betz, T Gerber, E Hosten… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C9H11NO3, a derivative of salicylamide, the intracyclic C—C—C angles span the range 117.96 (13)–121.56 (14). An intramolecular O—H⋯O hydrogen bond …
Number of citations: 3 scripts.iucr.org
K Manda, D Gördes, A Mikolasch, E Hammer… - Applied microbiology …, 2007 - Springer
Laccase-catalyzed reactions lead to oxidation of the substrate via a cation radical, which has been described to undergo proton addition to form a quinonoid derivative or nucleophilic …
Number of citations: 36 link.springer.com
K Manda, E Hammer, A Mikolasch, D Gördes… - Amino Acids, 2006 - Springer
We have studied the enzymatic derivatization of amino acids by use of the polyphenol oxidase laccase. Derivatization of L-tryptophan was achieved by enzymatic crosslinking with the …
Number of citations: 47 link.springer.com
K Manda, E Hammer, A Mikolasch… - Journal of Molecular …, 2005 - Elsevier
A fungal laccase from Trametes villosa (EC 1.10.3.2 p-phenoloxidase) was used to mediate the oxidation and cross-coupling of two para-dihydroxylated benzoic acid derivatives with 4-…
Number of citations: 62 www.sciencedirect.com
GF Field, WJ Zally, LH Sternbach - The Journal of Organic …, 1965 - ACS Publications
In view of our experience in the 1, 4-benzodiazepine field1 we were highly interested in a recently published new method for the synthesis of compounds of this type and related …
Number of citations: 10 pubs.acs.org
A Buchynskyy, JR Gillespie, MA Hulverson… - Bioorganic & medicinal …, 2017 - Elsevier
A phenotypic screen of a compound library for antiparasitic activity on Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), led to the identification of N-(2…
Number of citations: 15 www.sciencedirect.com
J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2017 - Springer
Diffusion coefficient of 2,5-dihydroxy-N-(2-hydroxyethyl) benzamide in water Page 1 Diffusion coefficient of 2,5-dihydroxy-N-(2-hydroxyethyl) benzamide in water 4 Diffusion of Solute in Liquid …
Number of citations: 0 link.springer.com
ALL Oliveira, DB Silva, NP Lopes, HM Debonsi… - Química …, 2012 - SciELO Brasil
This study describes the isolation and structural determination of two amides, isolated for the first time: N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide (0.019%) and N,4-dihydroxy-N-(2'-…
Number of citations: 23 www.scielo.br
T Kniess, JDG Correia, Â Domingos, E Palma… - Inorganic …, 2003 - ACS Publications
Reduction of the amide or replacement of the hydroxyl by a bromide in 2-(diphenylphosphanyl)-N-(2-hydroxyethyl)benzamide (H 2 PNO) yielded the compounds 2-(diphenylphosphanyl…
Number of citations: 16 pubs.acs.org
JT de la Gôutte, JA Khan… - Biotechnology and …, 2001 - Wiley Online Library
The feasibility of enzymatic synthesis of combinatorial libraries using multifunctional starting materials [ie, 2,4‐dihydroxy‐N‐(2‐hydroxyethyl)benzamide, 1; 4‐hydroxyphenethyl alcohol, …
Number of citations: 22 onlinelibrary.wiley.com

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